2-[(4E)-4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzylidene group, an imidazolidinone ring, and a substituted acetamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzylidene Intermediate: The reaction between 3-chloro-4-ethoxy-5-methoxybenzaldehyde and an appropriate amine under basic conditions to form the benzylidene intermediate.
Cyclization to Imidazolidinone: The intermediate undergoes cyclization with urea or a similar reagent to form the imidazolidinone ring.
Acetamide Formation: The final step involves the acylation of the imidazolidinone with 3-methylphenylacetyl chloride under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the imidazolidinone ring or the benzylidene double bond, potentially yielding a variety of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced imidazolidinone or benzylidene derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies. Its structural features suggest it could interact with biological targets like enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the imidazolidinone ring and benzylidene moiety is often associated with bioactivity, making it a candidate for drug development.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In a medicinal context, it could interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4E)-4-(3-chloro-4-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
- 2-[(4E)-4-(3-chloro-4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
Uniqueness
The presence of both ethoxy and methoxy groups on the benzylidene ring, along with the specific substitution pattern, distinguishes this compound from its analogs. These structural features can influence its reactivity and biological activity, making it unique in its class.
This detailed overview provides a comprehensive understanding of 2-[(4E)-4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H22ClN3O5 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H22ClN3O5/c1-4-31-20-16(23)9-14(11-18(20)30-3)10-17-21(28)26(22(29)25-17)12-19(27)24-15-7-5-6-13(2)8-15/h5-11H,4,12H2,1-3H3,(H,24,27)(H,25,29)/b17-10+ |
InChI Key |
HXLXRGMAXXZHEJ-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
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